CB1 Receptor Binding: 1,5-Diphenyl Scaffold Confers Sub-Nanomolar Potency Absent in Mono-Phenyl Analogs
The 1,5-diphenylpyrrolidin-2-one scaffold, when appropriately substituted at the 3-position, yields CB1 receptor ligands with in vitro binding affinities (Kb) below 1 nM and >769-fold selectivity over CB2 receptors [1]. Crucially, this CB1 activity is contingent on the 1,5-diphenyl substitution pattern: the mono-phenyl analog 1-phenyl-2-pyrrolidinone does not exhibit CB1 receptor binding and instead shows GABAergic sedative activity (50–100 mg/kg i.v. in rats) . The diphenyl scaffold is therefore the minimum structural requirement for CB1 pharmacophore engagement within this chemotype.
| Evidence Dimension | CB1 receptor binding affinity (Kb) and selectivity (CB1 vs. CB2) |
|---|---|
| Target Compound Data | CB1 Kb < 1 nM; CB1 vs. CB2 selectivity >769-fold (for 3-substituted derivatives of 1,5-diphenylpyrrolidin-2-one scaffold) [1] |
| Comparator Or Baseline | 1-Phenyl-2-pyrrolidinone: no CB1 binding reported; primary activity is GABAergic (sedative effect at 50–100 mg/kg i.v. in rats) |
| Quantified Difference | Qualitative target-switch: CB1 inverse agonism (1,5-diphenyl scaffold) vs. GABA receptor modulation (1-phenyl analog). Quantitative CB1 Kb < 1 nM for scaffold derivatives vs. no detectable CB1 binding for comparator. |
| Conditions | In vitro radioligand displacement assays using [3H]CP-55,940 at human recombinant CB1 and CB2 receptors; ex vivo rat brain uptake with LC-MS quantification [1]; in vivo rodent behavioral model for 1-phenyl-2-pyrrolidinone |
Why This Matters
Procurement of the 1,5-diphenyl scaffold is non-negotiable for CB1-targeted research; substituting with 1-phenyl-2-pyrrolidinone introduces a completely different pharmacological profile (GABAergic), invalidating CB1-focused experiments.
- [1] Donohue SR, Krushinski JH, Pike VW, et al. Synthesis, Ex Vivo Evaluation, and Radiolabeling of Potent 1,5-Diphenylpyrrolidin-2-one Cannabinoid Subtype-1 Receptor Ligands as Candidates for In Vivo Imaging. Journal of Medicinal Chemistry. 2008;51(18):5833-5842. doi:10.1021/jm800416m View Source
